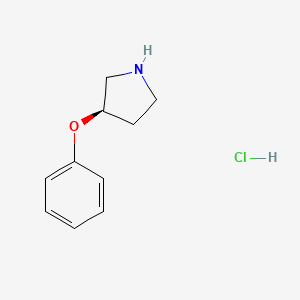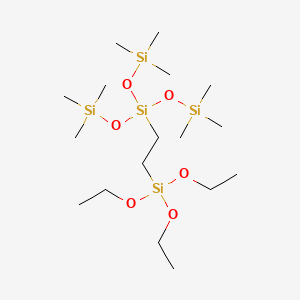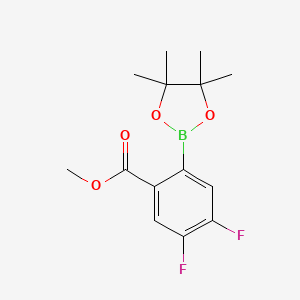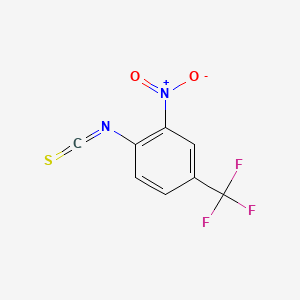
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “5-(3-Methoxyphenyl)” part suggests a methoxyphenyl group attached to the 5th position of the pyrazole ring, and the “3-carbaldehyde” indicates an aldehyde functional group at the 3rd position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The methoxyphenyl and aldehyde groups could be introduced through subsequent functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the methoxyphenyl group, and the aldehyde group. The electron-donating methoxy group could potentially influence the electronic properties of the pyrazole ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The aldehyde group is particularly reactive and could undergo reactions such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could increase its reactivity, while the methoxy group could influence its solubility .Scientific Research Applications
Pharmaceutical Intermediates
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde: is utilized as a pharmaceutical intermediate . Its structure, which includes a pyrazole ring, is a common motif in many pharmacologically active compounds. This compound can be used to synthesize various derivatives that may exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Material Science
In material science, this compound’s derivatives could potentially be used in the synthesis of organic frameworks or coordination complexes . These materials might find applications in catalysis, gas storage, or as components in electronic devices due to their potential conductive properties.
Analytical Chemistry
In analytical chemistry, derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde could be used as reagents or standards in chromatographic methods for the detection and quantification of various substances . Their distinct chemical properties can aid in the development of more precise and sensitive analytical techniques.
Biochemistry
In biochemistry, this compound may serve as a precursor for the synthesis of molecules that interact with biological targets. It could be used to study enzyme inhibition, receptor-ligand interactions, or as a molecular probe to understand biochemical pathways .
Environmental Science
Derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde may be explored for their potential use in environmental science, such as in the development of sensors for pollutants or as part of systems designed to degrade harmful substances .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives can be investigated for their therapeutic potential. They could be used to create new drugs with improved efficacy and reduced side effects for treating various diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-14)12-13-11/h2-7H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRCLZVUZVZTFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)

![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)
